molecular formula C13H13BrN4O B6444426 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide CAS No. 2548976-72-1

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444426
CAS No.: 2548976-72-1
M. Wt: 321.17 g/mol
InChI Key: UITOXOWIXFRQJV-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular diversity and complexity of pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are involved in a variety of chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . The physicochemical parameters of pyrrolidine and its derivatives can be influenced by the introduction of different substituents .

Mechanism of Action

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide is a versatile compound that can be used in numerous scientific research applications. Its mechanism of action is dependent on the application. In organic synthesis, this compound is used as a starting material for the synthesis of various heterocyclic compounds. In drug discovery, this compound is used as a ligand for the identification of new drugs and as a scaffold for the synthesis of novel compounds. In materials science, this compound is used to synthesize various polymers and nanomaterials.
Biochemical and Physiological Effects
This compound has been used in numerous scientific research applications, but its biochemical and physiological effects are still not fully understood. Studies have shown that this compound can interact with various enzymes and receptors, but its exact mechanism of action is still not clear.

Advantages and Limitations for Lab Experiments

The use of 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide in lab experiments has several advantages. It is a versatile compound that can be used in numerous scientific research applications. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various heterocyclic compounds. Furthermore, it has been used in drug discovery as a ligand for the identification of new drugs and as a scaffold for the synthesis of novel compounds.
However, there are also some limitations to the use of this compound in lab experiments. It is not a naturally occurring compound and thus its biochemical and physiological effects are still not fully understood. In addition, it is a relatively expensive compound and thus is not suitable for large-scale experiments.

Future Directions

The use of 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide in scientific research is still in its early stages. Future research should focus on understanding the biochemical and physiological effects of this compound, as well as its exact mechanism of action. In addition, further research should be conducted to explore the potential applications of this compound in materials science and drug discovery. Finally, further research should be conducted to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide is synthesized through a multi-step reaction. The first step involves the reaction of 6-bromoquinazoline with pyrrolidine-2-carboxylic acid in the presence of a base. This reaction results in the formation of this compound. The second step involves the reaction of the resulting product with a base to form the desired compound.

Scientific Research Applications

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide has been used in numerous scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of various heterocyclic compounds. It has also been used in drug discovery as a ligand for the identification of new drugs and as a scaffold for the synthesis of novel compounds. In addition, this compound has been used in materials science to synthesize various polymers and nanomaterials.

Safety and Hazards

Pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-9-3-4-10-8(6-9)7-16-13(17-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITOXOWIXFRQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C3C=C(C=CC3=N2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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